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Compound of Interest

2-(2-Methoxyphenyl)quinoline-4-
Compound Name:
carboxylic acid

Cat. No.: B069656

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS:
181048-49-7)

Executive Summary

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)quinoline-4-
carboxylic acid, a heterocyclic compound built upon the quinoline-4-carboxylic acid scaffold.
This molecular framework is recognized as a "privileged structure” in medicinal chemistry,
forming the core of numerous therapeutic agents.[1][2] The subject compound, identified by
CAS number 181048-49-7, serves as a valuable synthetic intermediate and a subject of
interest in the exploration of novel bioactive agents. This document delves into its
physicochemical properties, established synthesis methodologies, known biological context
from related derivatives, and detailed experimental protocols to support further research and
development.

Physicochemical Properties and Spectroscopic
Profile

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid is typically isolated as a white solid.[3] Its
core structure consists of a quinoline ring system substituted at the 2-position with a 2-
methoxyphenyl group and at the 4-position with a carboxylic acid, the latter being a key
functional group for further chemical modification or biological interaction.
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Table 1: Core Physicochemical Data

Property Value Source
CAS Number 181048-49-7

Molecular Formula C17H13NOs [3]
Molecular Weight 279.29 g/mol [4]

2-(2-methoxyphenyl)quinoline-
IUPAC Name ( ) yp- yha [3]
4-carboxylic acid

Appearance White Solid [3]

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Data
reported in the literature provides a clear analytical signature for this molecule.[3]

e High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate
mass measurement, confirming the elemental composition.

o Calculated [M+H]*: 280.09290
o Found [M+H]*: 280.09583]3]

e 1H Nuclear Magnetic Resonance (*H NMR): Proton NMR spectroscopy reveals the chemical
environment of each hydrogen atom in the molecule. The spectrum, typically recorded in
DMSO-ds, shows characteristic signals.

o 1H NMR (400 MHz, DMSO-ds) & (ppm): 13.88 (s, 1H, COOH), 8.70 (d, J = 8.5 Hz, 1H),
8.35 (s, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.84 (t, J = 6.4 Hz, 2H), 7.72 (t, J = 7.7 Hz, 1H), 7.51
(t, J = 7.8 Hz, 1H), 7.24 (d, J = 8.3 Hz, 1H), 7.14 (t, J = 7.4 Hz, 1H), 3.88 (s, 3H, OCHs).[3]

o Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional
groups. For this molecule, characteristic absorption peaks would include a broad O-H stretch
from the carboxylic acid (around 3400-3200 cm~1) and a sharp C=0 stretch (around 1720-
1700 cm~1).[5][6]
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Synthesis Methodologies: The Pfitzinger Reaction

The synthesis of quinoline-4-carboxylic acids is most classically achieved via the Pfitzinger
reaction (also known as the Pfitzinger-Borsche reaction).[2][7] This powerful reaction has
remained a cornerstone for accessing this scaffold for over a century due to its reliability and
the ready availability of starting materials.

The Underlying Chemistry of Pfitzinger

The reaction's core logic involves the condensation of isatin (or a substituted derivative) with a
carbonyl compound that possesses an a-methylene group (a CHz group adjacent to the C=0).
The process is conducted under basic conditions (e.g., potassium hydroxide). The causality of
the reaction sequence is as follows:

o Base-Catalyzed Ring Opening: The reaction initiates with the hydroxide base attacking the
amide bond within the isatin ring, causing it to open and form an isatinate (keto-acid)
intermediate.[2][8]

e Condensation & Imine Formation: The aniline moiety of the opened intermediate then
condenses with the ketone (in this case, 2'-methoxyacetophenone), forming an imine (Schiff
base).[2]

e Cyclization & Dehydration: The enamine tautomer of the imine undergoes an intramolecular
cyclization, which is mechanistically similar to a Claisen condensation, followed by
dehydration to form the aromatic quinoline ring system.[2]
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Pfitzinger reaction workflow for synthesis.

Alternative Synthetic Routes

While the Pfitzinger reaction is prominent, other methods like the Doebner reaction are also
employed for synthesizing quinoline-4-carboxylic acids. The Doebner pathway is a three-
component reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[5] The choice
between these methods often depends on the availability and reactivity of the specific
precursors required for the desired substitution pattern. Modern advancements frequently
employ microwave irradiation or novel catalysts to improve yields and reduce reaction times.[5]

[9]

Biological Activity and Therapeutic Potential

While specific biological data for CAS 181048-49-7 is limited in the public domain, the
therapeutic potential of its structural class is extensively documented. Research on closely
related 2-phenylquinoline-4-carboxylic acid derivatives provides compelling insights into its
potential applications, particularly in oncology.
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Anticancer Applications: Targeting Epigenetic
Modulators

Recent drug discovery efforts have identified derivatives of this scaffold as potent inhibitors of
key enzymes involved in cancer progression.

o Histone Deacetylase (HDAC) Inhibition: A study published in Frontiers in Chemistry identified
2-phenylquinoline-4-carboxylic acid derivatives as selective inhibitors of HDAC3.[3][10]
HDACSs are enzymes that remove acetyl groups from histone proteins, leading to chromatin
compaction and repression of tumor suppressor genes. Inhibition of HDACs can restore
normal gene expression, leading to cell cycle arrest and apoptosis.[10] The study
demonstrated that active compounds induced G2/M phase cell cycle arrest and promoted
apoptosis in cancer cell lines.[3][10]

e Sirtuin 3 (SIRT3) Inhibition: Another line of research uncovered derivatives of the related 2-
(4-acrylamidophenyl)-quinoline-4-carboxylic acid as potent and selective inhibitors of SIRT3.
[11][12] SIRT3 is a mitochondrial deacetylase that plays a complex role in cancer
metabolism.[11] In certain cancers, like mixed-lineage leukemia, SIRT3 inhibition was shown
to induce GO/G1 phase cell cycle arrest and promote cell differentiation, offering a non-
apoptotic mechanism for anticancer activity.[11][12]
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Broader Biological Relevance

The quinoline core is historically significant for its antimalarial properties.[9][13] Furthermore,
various derivatives of quinoline carboxylic acid have been evaluated for anti-inflammatory,
antimicrobial, and antiviral activities, underscoring the versatility of this scaffold.[13][14][15]

Key Experimental Protocols

Click to download full resolution via product page

Potential mechanisms of action for the quinoline scaffold.
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The following protocols are based on established methodologies reported in the literature and
provide a framework for the synthesis and evaluation of the title compound.

Protocol: Synthesis via Pfitzinger Reaction

This protocol is adapted from the synthesis of "B13" as described by Zhang et al. (2022) in
Frontiers in Chemistry.[3]

Materials:

e Isatin

e 2'-Methoxyacetophenone

o Potassium Hydroxide (KOH)

o Ethanol (Absolute)

» Deionized Water

e Hydrochloric Acid (HCI), concentrated

o Ethyl Acetate (EtOAC)

o Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:

o Prepare Base Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve
KOH (2 equivalents) in a minimal amount of water, then add absolute ethanol to create a
solution.

« |satin Addition: Add isatin (1 equivalent) to the basic solution. Stir at room temperature for
approximately 30-60 minutes. The solution should undergo a color change as the isatin ring
opens.

o Ketone Addition: Slowly add 2'-methoxyacetophenone (1.1 equivalents) to the reaction
mixture.
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o Reflux: Attach a condenser and heat the mixture to reflux (approximately 80-85 °C). Maintain
reflux for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

» Work-up & Precipitation: After cooling to room temperature, pour the reaction mixture into a
beaker of cold water. Acidify the solution to pH ~4-5 by slowly adding concentrated HCI. A
precipitate should form.

« |solation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold
water.

 Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate
(EtOAC), to yield the pure 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid as a white
solid. The reported yield for this specific compound is 51.1%.[3]

Protocol: General Method for In Vitro Antiproliferative
Assay (SRB)

This protocol describes a general method for assessing the cytotoxic or growth-inhibitory
effects of a compound on cancer cell lines.

Materials:

e Cancer cell lines (e.g., K562, MCF7)[14]

o Complete growth medium (e.g., RPMI-1640 with 10% FBS)
o 96-well microtiter plates

e Test compound (dissolved in DMSO)

 Trichloroacetic acid (TCA), cold

¢ Sulforhodamine B (SRB) solution

 Tris base solution

Procedure:
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o Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% COz).

o Compound Treatment: Prepare serial dilutions of the test compound in the growth medium.
Replace the medium in the wells with the medium containing the test compound at various
concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

 Incubation: Incubate the plates for 48-72 hours.

o Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCAto
each well. Incubate at 4 °C for 1 hour.

e Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry
completely.

e Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30
minutes at room temperature.

e Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound
dye and air dry.

o Measurement: Solubilize the bound dye by adding 10 mM Tris base solution to each well.
Measure the absorbance (optical density) at ~510 nm using a microplate reader.

e Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and
determine the ICso value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, CAS 181048-49-7, represents a well-
defined chemical entity with a straightforward and robust synthetic pathway. While its own
biological profile is yet to be fully elucidated, its structural framework places it in a class of
compounds with immense therapeutic potential, particularly as modulators of epigenetic targets
like HDACs and sirtuins.

Future research should focus on:
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» Broad Biological Screening: Evaluating the compound against a diverse panel of cancer cell
lines and exploring its potential in other therapeutic areas such as inflammation and
infectious diseases.

» Structure-Activity Relationship (SAR) Studies: Utilizing the carboxylic acid moiety as a
handle for chemical derivatization to synthesize a library of amides, esters, and other
analogs to probe the SAR and optimize potency and selectivity for specific biological targets.

o Mechanism of Action Elucidation: If biological activity is confirmed, detailed mechanistic
studies should be undertaken to identify its precise molecular targets and downstream
cellular effects.

This guide serves as a foundational resource to enable and accelerate such research
endeavors, providing the necessary chemical context and methodological framework for
scientists in the field of drug discovery.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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